5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-4-methylsulfanylpyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTPZHCENVBVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidin-4-ol with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials and chemicals.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Studies indicate that it exhibits activity against various bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. Its effectiveness suggests potential applications in developing antimicrobial agents.
- Anticancer Activity : Research has highlighted its antiproliferative effects against cancer cell lines. The compound's mechanism of action may involve inhibiting specific kinases or metabolic pathways critical for cancer cell survival and proliferation .
Medicine
In medicinal chemistry, this compound is explored for its role in drug development. Its structural characteristics make it a candidate for designing new therapeutic agents targeting various diseases, particularly cancers and infectious diseases.
Summary of Biological Activities
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
Mechanism of Action Insights
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : The compound may bind to the ATP-binding site of kinases, disrupting signaling pathways essential for cell growth.
- Interference with Metabolic Pathways : It could modulate pathways related to nucleotide metabolism, impacting both bacterial and cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus strains, demonstrating significant antimicrobial activity with MIC values indicating its potential as an antibiotic candidate.
- Antiproliferative Activity Assessment : Another investigation focused on its effects on cancer cell lines, revealing that structural modifications can enhance its potency against specific types of cancer cells.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile and related pyrimidine derivatives, based on evidence from peer-reviewed studies and chemical databases:
Key Comparative Insights :
Substituent Positioning: The target compound’s chloro and methylsulfanyl groups at C5 and C4 distinguish it from analogs like 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, where substituents are distributed across C4, C2, and C4. This positional variance impacts electronic effects (e.g., electron-withdrawing vs. donating) and steric hindrance . The amino group in 4-Amino-2-[(2-chlorophenoxy)methyl]-6-methylsulfanylpyrimidine-5-carbonitrile significantly increases polarity (PSA = 110.12 Ų vs. ~60–80 Ų for non-amino analogs), enhancing solubility but reducing membrane permeability .
Physicochemical Properties: LogP values correlate with lipophilicity: The target compound’s predicted LogP (~2.8) is lower than that of phenyl-substituted analogs (e.g., 3.5 for 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile), suggesting reduced lipid solubility but better aqueous stability . Boiling points vary widely; for example, the amino-substituted derivative in has a boiling point of 523.3°C, likely due to strong intermolecular hydrogen bonding .
Reactivity and Applications :
- Bromine or chlorine substituents (e.g., 5-Bromo-4-methyl-pyridine-2-carbonitrile ) facilitate halogen-bonding interactions, making these compounds valuable in metal-catalyzed cross-couplings .
- Methylsulfanyl groups are prone to oxidation, enabling conversion to sulfoxide or sulfone derivatives, which are common in prodrug design .
Biological Activity
5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile (CAS No. 2260931-40-4) is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound features a chloro group, a methylsulfanyl group, and a carbonitrile group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural characteristics include:
- Chloro Group : Enhances electrophilic reactivity.
- Methylsulfanyl Group : Provides nucleophilic properties.
- Carbonitrile Group : Involved in various chemical reactions, including nucleophilic addition.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in:
- Enzyme Inhibition : Targeting kinases or other enzymes involved in disease processes.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to 5-Chloro-4-methylsulfanylpyrimidine derivatives exhibit antimicrobial activities. For instance, pyrimidine derivatives have been reported to possess anti-inflammatory and antimicrobial effects against various pathogens . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, certain pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies show that modifications in the pyrimidine structure can lead to varying degrees of cytotoxicity:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HepG2 | 29 |
| 5k | MCF-7 | 40 |
| 5h | HeLa | 59 |
These findings indicate that structural variations can enhance the biological activity of similar compounds .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives against different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to known anticancer agents like sunitinib .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrimidine derivatives could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests a potential pathway through which this compound may exert its effects.
- Structure-Activity Relationship (SAR) : Research on SAR has shown that substituents on the pyrimidine ring significantly influence biological activity. Variations at specific positions can lead to increased potency against targeted pathways involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or halogenation reactions. For example:
- Chlorination : Reacting a precursor (e.g., 4-methylsulfanylpyrimidine-2-carbonitrile) with phosphoryl chloride (POCl₃) under reflux conditions (110–120°C) for 6–8 hours yields the chloro-substituted derivative. Excess POCl₃ acts as both solvent and reagent .
- Thioether Functionalization : Introducing methylsulfanyl groups via alkylation of thiol intermediates in dimethylformamide (DMF) with potassium carbonate as a base, followed by crystallization from ethanol/water mixtures (yield: ~43%) .
Q. Key Parameters :
- Solvent : DMF or POCl₃ (anhydrous).
- Temperature : 80–120°C.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Q. How can spectroscopic methods (NMR, FT-IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- FT-IR :
Validation : Compare experimental data with computed spectra (e.g., Gaussian or DFT calculations) to confirm bond assignments .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 0–5°C to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to remove byproducts.
- Troubleshooting : If impurities persist, repeat crystallization with activated charcoal to adsorb organic contaminants.
Advanced Research Questions
Q. How can crystallographic data (X-ray diffraction) resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Process data with SHELXL (via Olex2 interface) to refine atomic coordinates and thermal parameters. Check for R-factor convergence (<5%) .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O/S) using Mercury software to understand packing motifs .
Example : Centrosymmetric dimers formed via N–H⋯O bonds (distance: ~2.8 Å) were observed in a related pyrimidine derivative .
Q. How to address contradictory reaction yields when modifying substituents?
Methodological Answer:
- Variable Analysis :
- Optimization :
- Use microwave-assisted synthesis to enhance reaction rates.
- Screen solvents (e.g., acetonitrile for polar intermediates) and catalysts (e.g., KI for SN2 reactions).
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals (Gaussian 09, B3LYP/6-311+G(d,p)) to identify reactive sites. A small HOMO-LUMO gap (<4 eV) suggests high reactivity .
- NBO (Natural Bond Orbital) Analysis : Evaluate charge distribution to predict regioselectivity (e.g., higher electron density at sulfur or chlorine atoms) .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) to model reaction pathways.
Q. How to analyze hydrogen-bonding networks in crystal structures?
Methodological Answer:
- X-ray Data : Measure bond distances (e.g., N–H⋯S: ~3.2 Å) and angles (e.g., 150–170°) using PLATON or Mercury .
- Thermal Ellipsoids : Assess atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion.
- Comparative Studies : Overlay structures with analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify conserved motifs .
Q. What strategies mitigate byproduct formation during halogenation?
Methodological Answer:
- Controlled Conditions :
- Byproduct Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
